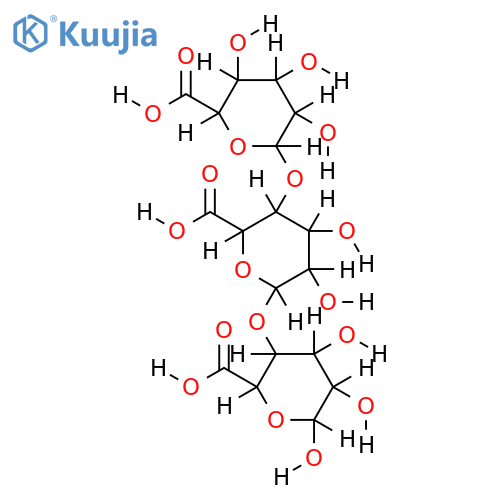Cas no 66754-13-0 (D-Trimannuronic acid)

D-Trimannuronic acid structure
商品名:D-Trimannuronic acid
D-Trimannuronic acid 化学的及び物理的性質
名前と識別子
-
- Galacturontriose
- tri-galacturonic acid
- D-Trimannuronic acid
- AKOS040754731
- 66754-13-0
- CS-0135273
- HY-N7699A
- (2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
-
- インチ: InChI=1S/C18H26O19/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31)/t1-,2-,3+,4+,5-,6-,7-,8-,9-,10-,11-,12-,16+,17+,18+/m0/s1
- InChIKey: LCLHHZYHLXDRQG-BUOBQAFFSA-N
- ほほえんだ: C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)O)O)O)O)O)C(=O)O)O)O
計算された属性
- せいみつぶんしりょう: 546.10682860g/mol
- どういたいしつりょう: 546.10682860g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 11
- 水素結合受容体数: 19
- 重原子数: 37
- 回転可能化学結合数: 7
- 複雑さ: 853
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 15
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 320Ų
- 疎水性パラメータ計算基準値(XlogP): -6.1
D-Trimannuronic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0135273-5mg |
D-Trimannuronic acid |
66754-13-0 | 5mg |
$250.0 | 2022-04-26 | ||
| MedChemExpress | HY-N7699A-5mg |
D-Trimannuronic acid |
66754-13-0 | 5mg |
¥2500 | 2023-03-06 |
D-Trimannuronic acid 関連文献
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
66754-13-0 (D-Trimannuronic acid) 関連製品
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 13769-43-2(potassium metavanadate)
- 857369-11-0(2-Oxoethanethioamide)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
